N-[2-(1H-indol-3-yl)ethyl]docosanamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(35)33-27-26-29-28-34-31-24-22-21-23-30(29)31/h21-24,28,34H,2-20,25-27H2,1H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFHRQOMIMGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7367-79-5 | |
| Record name | Behenic acid tryptamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 123 °C | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biological Detection
Endogenous Presence and Distribution in Model Organisms
The direct endogenous presence of N-[2-(1H-indol-3-yl)ethyl]docosanamide in mammalian systems is not extensively documented in publicly available research. However, its constituent parts, tryptamine (B22526) and docosanamide (B136405), are known to be present. Tryptamine is a metabolite of the essential amino acid tryptophan and is found in the mammalian brain, where it is thought to act as a neuromodulator or neurotransmitter.
A significant finding has been the identification of this compound in a study involving the model organism Drosophila melanogaster (the common fruit fly). In this research, the compound was identified as a fatty acid tryptamide present in cacao. The study investigated the lifespan-elongating effects of this compound on Drosophila melanogaster, indicating its bioavailability and biological activity within this model organism. researchgate.net
The biosynthesis of similar N-acyl tryptamines in mammals is understood to occur through the action of specific enzymes. For instance, serotonin (B10506) N-acetyltransferase can catalyze the reaction of tryptamine with acetyl-CoA to form N-acetyltryptamine. nih.gov While the specific enzymatic pathway for the formation of this compound from tryptamine and docosanamide in mammals has not been explicitly elucidated, the presence of its precursors suggests a potential for its endogenous formation.
Identification in Natural Sources and Metabolomic Datasets
This compound has been detected in a variety of natural sources, primarily through metabolomic analyses of foods. The Human Metabolome Database (HMDB) notes its detection, although not quantified, in several food categories. hmdb.ca This suggests that the compound may be a potential biomarker for the consumption of these foods. hmdb.ca
Table 1: Natural Sources of this compound
| Natural Source Category | Specific Examples |
|---|---|
| Alcoholic Beverages | Data not specified |
| Cocoa and Cocoa Products | Theobroma cacao (Cacao) researchgate.nethmdb.ca |
| Fats and Oils | Data not specified |
The compound is also cataloged in various metabolomic databases, which serve as crucial resources for researchers.
Table 2: Metabolomic Database Information for this compound
| Database | Metabolite ID |
|---|---|
| Human Metabolome Database (HMDB) | HMDB0038961 |
Contextualization within Natural Product Research and Metabolomics
This compound belongs to the broad and significant class of organic compounds known as indole (B1671886) alkaloids. Indole alkaloids are a diverse group of naturally occurring compounds characterized by the presence of an indole ring structure. They are found in a wide array of organisms, including plants, fungi, and marine life. This class of compounds is of great interest in natural product research due to the wide range of biological activities they exhibit.
The study of tryptamine and its derivatives is a notable area of research. Tryptamine itself is a key intermediate in the biosynthesis of various important molecules, including the neurotransmitter serotonin and the hormone melatonin. The enzymatic pathways that metabolize tryptamine are well-studied, providing a basis for understanding how related compounds might be formed and degraded in biological systems.
Within the field of metabolomics, the identification and quantification of compounds like this compound contribute to a more comprehensive understanding of the chemical composition of biological samples. The presence of this compound in certain foods and its potential as a biomarker highlight the role of metabolomics in food science and nutrition. While a significant number of research articles have been published on the related compound docosanamide, this compound itself appears to be a less-studied molecule, indicating potential avenues for future research. hmdb.ca
Chemical Synthesis and Analog Design
Established Synthetic Routes for N-[2-(1H-indol-3-yl)ethyl]docosanamide and Related N-Acyltryptamines
The fundamental structure of this compound is formed by an amide linkage between a tryptamine (B22526) core and a long-chain fatty acid, docosanoic acid. Historically, the synthesis of N-acyltryptamines has been approached through several conventional methods.
One of the most straightforward and long-standing methods involves the direct acylation of tryptamine with a carboxylic acid or its more reactive derivatives. Early approaches often required harsh conditions, such as high temperatures (around 200°C), which could lead to complex reaction mixtures and were unsuitable for thermally sensitive substrates. A common alternative involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with tryptamine, typically in the presence of a base, to form the desired amide. Another approach uses the corresponding acid anhydride (B1165640); for instance, N-(5-Nitro-1H-indol-3-yl)ethyl-2,2,2-trifluoroacetamide can be synthesized by reacting 5-nitrotryptamine with trifluoroacetic anhydride.
Another significant historical route is the Speeter and Anthony synthesis, which is particularly important for preparing N,N-dialkylated tryptamines but can be adapted for N-acyl derivatives. This method involves the reaction of a substituted indole (B1671886) with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is then converted to a glyoxalylamide. The final step is the reduction of the amide to the target tryptamine using a metal hydride.
These established routes, while effective, often involve the use of hazardous reagents and can present challenges in purification.
Methodological Advances in Amide Bond Formation for Indole Derivatives
Recent advancements in organic synthesis have focused on developing milder, more efficient, and sustainable methods for amide bond formation, which are applicable to the synthesis of N-acyltryptamines. These modern techniques aim to overcome the limitations of older methods, such as harsh reaction conditions and the use of toxic reagents.
A significant development is the use of coupling reagents that facilitate the direct formation of an amide bond between a carboxylic acid and an amine at room temperature. One such prominent method employs propylphosphonic anhydride (T3P®) as a powerful water-scavenging and activating agent. The T3P-assisted synthesis of N-acyltryptamines is characterized by its operational simplicity, mild reaction conditions (room temperature), and the use of environmentally benign solvents like ethyl acetate. This protocol demonstrates high efficiency for coupling tryptamine with various fatty acids, from short-chain to very-long-chain acids, including docosanoic acid. Furthermore, this reaction has been successfully adapted to mechanochemical conditions, reducing the need for solvents altogether.
The general procedure for the T3P-mediated synthesis involves mixing the carboxylic acid (e.g., docosanoic acid), tryptamine, a base such as triethylamine (B128534) (Et₃N), and the T3P reagent in a suitable solvent. The reaction proceeds smoothly without the need for an inert atmosphere.
Biosynthetic Pathways and Endogenous Regulation
Precursors and Enzymatic Machinery Involved in N-Acyltryptamine Biosynthesis
The biosynthesis of N-acyltryptamines, a class of lipids to which N-[2-(1H-indol-3-yl)ethyl]docosanamide belongs, involves the formation of an amide bond between a fatty acid and tryptamine (B22526). nih.gov The specific precursors for this compound are tryptamine and docosanoic acid (also known as behenic acid).
The enzymatic machinery responsible for catalyzing this conjugation is not fully elucidated for this specific molecule but can be inferred from the synthesis of other structurally related N-acyl amides. The primary enzymes implicated in the formation of N-acyl amides belong to the transferase family. wikipedia.org Acyl-CoA N-acyltransferases (NATs) are a superfamily of enzymes that transfer an acyl group from an acyl-CoA donor to a nitrogen-containing acceptor molecule, such as tryptamine. ebi.ac.ukuniprot.org This process involves the activation of the fatty acid (docosanoic acid) to its coenzyme A derivative, docosanoyl-CoA. Subsequently, an N-acyltransferase would catalyze the transfer of the docosanoyl group to the amino group of tryptamine, forming the final amide product.
Another potential pathway, observed in the synthesis of the endocannabinoid anandamide (B1667382), involves the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). frontiersin.orgnih.gov This enzyme generates N-acylethanolamines by hydrolyzing N-acyl-phosphatidylethanolamine (NAPE) precursors present in cell membranes. nih.gov While this is a primary pathway for N-acylethanolamines, it is less certain if it is a major route for N-acyltryptamines.
Conversely, the degradation of N-acyl amides is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.net FAAH is an integral membrane enzyme that hydrolyzes the amide bond, breaking down the molecule into its constituent fatty acid and amine. frontiersin.orgnih.gov Pharmacological inhibition of FAAH has been shown to increase the endogenous levels of related N-acyl amides like anandamide. researchgate.netnih.gov
| Enzyme Family | Specific Enzyme Example | Function | Substrates (General) | Products (General) |
|---|---|---|---|---|
| Acyl-CoA N-acyltransferases (NATs) | Glutamine N-acyltransferase | Biosynthesis (Amide bond formation) | Acyl-CoA, Amine (e.g., L-glutamine) | N-acyl-amine, CoA |
| Phospholipases | NAPE-PLD | Biosynthesis (of NAEs) | N-acyl-phosphatidylethanolamine (NAPE) | N-acylethanolamine (NAE) |
| Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Degradation (Amide bond hydrolysis) | N-acyl amide (e.g., Anandamide) | Fatty acid, Amine |
Role of Tryptophan Metabolism in Indole-Derived Lipid Mediator Formation
Tryptophan, an essential amino acid obtained from the diet, serves as the fundamental building block for a vast array of bioactive compounds, including this compound. nih.gov The synthesis of this lipid mediator is directly dependent on the metabolic pathway that converts tryptophan into tryptamine.
This conversion is a decarboxylation reaction, catalyzed by the enzyme tryptophan decarboxylase. nih.gov This enzyme removes the carboxyl group from tryptophan to yield tryptamine. The availability of tryptophan is a critical rate-limiting step for this process. Tryptophan is metabolized via several major routes in the body, including the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. nih.govnih.gov The diversion of tryptophan into these other pathways can limit the substrate available for tryptamine production, thereby influencing the potential for N-acyltryptamine synthesis.
The metabolism of tryptophan into various indole (B1671886) derivatives is a key process for generating signaling molecules that can influence host physiology. nih.gov For instance, indole and its derivatives like indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA) are known to interact with host receptors such as the aryl hydrocarbon receptor (AHR) and the pregnane (B1235032) X receptor (PXR), modulating metabolic and inflammatory responses. nih.gov The formation of N-acyltryptamines represents one branch of this complex metabolic network, converting a simple biogenic amine into a lipophilic signaling molecule.
| Metabolic Pathway | Key Enzyme(s) | Key Product(s) | Relevance to N-Acyltryptamine Synthesis |
|---|---|---|---|
| Tryptamine Pathway | Tryptophan decarboxylase | Tryptamine | Direct precursor for the indole head group. |
| Kynurenine Pathway | Indoleamine-2,3-dioxygenase (IDO), Tryptophan-2,3-dioxygenase (TDO) | Kynurenine, Kynurenic Acid | Competes for tryptophan substrate, reducing availability for tryptamine synthesis. nih.gov |
| Indole Pathway (Microbial) | Tryptophanase | Indole, Indole-3-acetic acid (IAA) | Represents an alternative microbial use of tryptophan. nih.govnih.gov |
Influence of Microbiota on N-Acyltryptamine Production
The human gut microbiota plays an indispensable role in the biosynthesis of this compound, primarily through its unique capacity to produce tryptamine. frontiersin.org While the host provides the fatty acid component (docosanoic acid), the tryptamine precursor is largely a product of microbial metabolism. youtube.com
A number of bacterial species residing in the gut possess the tryptophan decarboxylase enzyme required to convert dietary tryptophan into tryptamine. nih.govyoutube.com Research has identified several specific tryptamine-producing bacteria. frontiersin.org The abundance and metabolic activity of these microbes in an individual's gut can therefore directly dictate the amount of tryptamine available to the host for subsequent acylation. Studies have shown that increasing the concentration of tryptophan available to these bacteria leads to a corresponding increase in tryptamine production. frontiersin.org
The composition of the gut microbiota can thus be a significant regulatory factor. nih.gov Conditions that alter the gut microbiome, such as diet or disease states like Inflammatory Bowel Disease (IBD), can shift the balance of these tryptamine-producing bacteria. nih.govnih.gov This, in turn, would directly impact the endogenous production of N-acyltryptamines, highlighting a critical host-microbe interaction in the synthesis of this class of lipid mediators.
| Bacterial Species | Key Enzyme | Significance |
|---|---|---|
| Ruminococcus gnavus | Tryptophan decarboxylase | Identified as a significant producer of tryptamine from tryptophan. frontiersin.orgyoutube.com |
| Clostridium sporogenes | Tryptophan decarboxylase | Known to decarboxylate tryptophan to form tryptamine. nih.govfrontiersin.org |
| Blautia hansenii | Tryptophan decarboxylase | Demonstrated to produce tryptamine. frontiersin.org |
| Enterocloster asparagiformis | Tryptophan decarboxylase | Shown to be a tryptamine producer in the gut. frontiersin.org |
Metabolic Fate and Enzymatic Biotransformation
Pathways of Catabolism and Degradation of N-[2-(1H-indol-3-yl)ethyl]docosanamide and Related Amides
The initial and most significant step in the breakdown of this compound is the hydrolysis of its amide bond. This reaction yields tryptamine (B22526) and docosanoic acid. Subsequent degradation follows distinct pathways for each of these products.
Hydrolysis of the Amide Bond: The central amide linkage is a target for hydrolase enzymes, which cleave it to release the constituent fatty acid and amine. This is a common catabolic route for a wide range of fatty acid amides.
Degradation of Docosanoic Acid: As a very-long-chain fatty acid (VLCFA), docosanoic acid undergoes catabolism primarily through peroxisomal β-oxidation . This process systematically shortens the fatty acid chain. The initial steps of β-oxidation of VLCFAs occur in peroxisomes because mitochondria are not equipped to handle such long chains. wikipedia.org The process involves a series of enzymatic reactions, including oxidation, hydration, and thiolytic cleavage, which sequentially remove two-carbon units in the form of acetyl-CoA. nih.govnih.gov
Degradation of Tryptamine: The tryptamine moiety, once liberated, is subject to oxidative metabolism. The indole (B1671886) ring of tryptamine is susceptible to oxidation by various enzymes, including cytochrome P450 monooxygenases. uantwerpen.be This can lead to the formation of hydroxylated metabolites. nih.gov Further degradation can involve cleavage of the indole ring itself, a process observed in the metabolism of other indole-containing compounds. researchgate.net
A summary of the primary catabolic pathways is presented below:
| Metabolic Pathway | Substrate | Key Products | Cellular Location |
| Amide Bond Hydrolysis | This compound | Tryptamine, Docosanoic Acid | Endoplasmic Reticulum, Cytosol |
| Peroxisomal β-Oxidation | Docosanoic Acid | Acetyl-CoA, Shortened Acyl-CoAs | Peroxisomes |
| Oxidative Metabolism | Tryptamine | Hydroxylated Tryptamine Derivatives | Liver (Endoplasmic Reticulum) |
Enzymes Involved in N-Acyltryptamine Hydrolysis and Conjugation (e.g., Fatty Acid Amide Hydrolase)
Several enzymes are implicated in the hydrolysis of N-acyl amides, with Fatty Acid Amide Hydrolase (FAAH) being a key player.
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase located on the membrane of the endoplasmic reticulum and is a primary enzyme responsible for the degradation of a variety of fatty acid amides, including the endocannabinoid anandamide (B1667382). wikipedia.orgnih.gov FAAH exhibits broad substrate specificity and is known to hydrolyze N-acyl amino acids. nih.gov Given the structural similarity, it is highly probable that FAAH is a key enzyme in the hydrolysis of this compound. FAAH's activity is influenced by the length of the fatty acid chain, showing a preference for longer chains. researchgate.net The catalytic mechanism of FAAH involves a Ser-Ser-Lys catalytic triad. wikipedia.org
Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme has been identified as a bidirectional enzyme, capable of both synthesizing and hydrolyzing N-acyl amino acids. nih.govuniprot.org PM20D1 shows overlapping yet distinct substrate specificity compared to FAAH. nih.gov Its role in the metabolism of N-acyltryptamines is plausible, although direct evidence is pending.
Other Potential Enzymes: While FAAH and PM20D1 are the primary candidates, other hydrolases may also contribute to the breakdown of this compound. The diverse family of amidohydrolases present in various tissues could play a secondary role. uniprot.org
The following table details the primary enzymes involved in the hydrolysis of N-acyltryptamines:
| Enzyme | Family | Cellular Location | Substrate Specificity |
| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | Endoplasmic Reticulum | Broad, includes N-acylethanolamines and N-acyl amino acids. Prefers longer acyl chains. nih.govresearchgate.net |
| Peptidase M20 Domain Containing 1 (PM20D1) | M20 Peptidase | Secreted | N-acyl amino acids. nih.govuniprot.org |
Comparative Analysis with Metabolism of Related Endocannabinoid-like Lipids
The metabolism of this compound shares similarities but also has distinct differences when compared to well-studied endocannabinoid-like lipids, such as the N-acylethanolamines (NAEs) like anandamide (N-arachidonoylethanolamine).
Shared Pathways: The most significant shared pathway is hydrolysis by FAAH . Both N-acyltryptamines and NAEs are substrates for this enzyme, which acts as a primary catabolic control point for these signaling lipids. wikipedia.orgnih.gov
Distinct Pathways:
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAEs, particularly N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), are also hydrolyzed by NAAA, a lysosomal enzyme. mdpi.comnih.gov This enzyme shows little to no activity towards N-acyl amino acids and likely does not play a significant role in the metabolism of N-acyltryptamines.
Oxidative Metabolism by COX and LOX: Polyunsaturated NAEs like anandamide can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of prostaglandin-ethanolamides (prostamides) and hydroxylated derivatives, respectively. uniprot.org This oxidative pathway is a hallmark of endocannabinoid metabolism and is not typically observed for saturated N-acyl amides like this compound.
Degradation of the Amine Headgroup: The tryptamine moiety of this compound undergoes oxidative metabolism specific to its indole structure, a pathway distinct from the metabolism of ethanolamine (B43304) released from NAEs. uantwerpen.benih.gov
A comparative overview of the metabolic enzymes is provided below:
| Metabolic Enzyme | This compound | Endocannabinoid-like Lipids (e.g., Anandamide) |
| Fatty Acid Amide Hydrolase (FAAH) | Yes | Yes |
| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Unlikely | Yes |
| Peptidase M20 Domain Containing 1 (PM20D1) | Likely | No (for NAEs) |
| Cyclooxygenase (COX) / Lipoxygenase (LOX) | No | Yes (for polyunsaturated NAEs) |
| Peroxisomal β-Oxidation Enzymes | Yes (for the docosanoyl chain) | Yes (for the arachidonoyl chain) |
| Cytochrome P450 (for indole oxidation) | Yes | No |
Preclinical Biological Activity and Molecular Mechanisms
Investigations in Invertebrate Model Organisms for Biological Modulations (e.g., Longevity Studies in Drosophila melanogaster)
There is currently no publicly available scientific literature detailing investigations of N-[2-(1H-indol-3-yl)ethyl]docosanamide in invertebrate model organisms such as Drosophila melanogaster for biological modulations, including longevity studies.
In Vitro Cellular and Biochemical Investigations
Specific studies on the interaction of this compound with serotonin (B10506) receptors or other monoamine receptors have not been reported in the available scientific literature. While the tryptamine (B22526) scaffold is a common feature in many serotonin receptor ligands, and some long-chain N-acyl tryptamines have been shown to activate serotonin receptors, direct experimental evidence for this compound is lacking. nih.govnih.gov
There are no specific data available from in vitro or in vivo studies to confirm the modulatory effects of this compound on the activity of enzymes such as sirtuins or fatty acid amide hydrolase (FAAH). Although its chemical structure as a fatty acid amide suggests a potential interaction with FAAH, a key enzyme in the endocannabinoid system, this has not been experimentally verified. nih.gov
Detailed investigations into the specific cellular signaling pathways that may be modulated by this compound have not been published in the peer-reviewed scientific literature.
Receptor Binding Affinities and Ligand Activity Profiling in Experimental Models
Comprehensive receptor binding affinity data and ligand activity profiles for this compound across a range of biological targets are not available in the public domain. Consequently, no data tables can be generated at this time.
Investigations of Anti-oxidative and Other Cellular Protective Activities in Preclinical Models
There are no specific preclinical studies that have investigated or reported on the anti-oxidative or other cellular protective activities of this compound. While various indole (B1671886) derivatives are known for their antioxidant properties, this specific compound has not been evaluated in this context. nih.govmdpi.com
Structure Activity Relationship Sar and Pharmacophore Exploration
Influence of Indole (B1671886) and Tryptamine (B22526) Core Modifications on Activity Profile
The indole ring and the tryptamine core form the foundational scaffold of N-[2-(1H-indol-3-yl)ethyl]docosanamide and are critical for its biological activity. Modifications to this part of the molecule have been extensively studied in various tryptamine derivatives to understand their impact on the activity profile.
Substitutions on the indole ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the introduction of different substituents at the C5 position of the tryptamine core has been shown to modulate activity. nih.gov The nature and position of these substituents are crucial; for instance, moving a substituent from one position to another on the indole ring can significantly impact biological function. mdpi.com
Modifications to the ethylamine (B1201723) side chain of the tryptamine core also play a significant role. The length of this chain is important, as studies on indoleamine analogs have shown that increasing the chain length from ethyl to propyl or butyl can decrease the efficiency of enzymatic processing. nih.gov Furthermore, the amine group itself is a key pharmacophoric feature. Its nucleophilicity is considered important for enzyme-catalyzed reactions. nih.gov
Table 2: Influence of Indole and Tryptamine Core Modifications on Biological Activity This table is a representative summary based on general findings in the literature and does not represent specific data for this compound unless otherwise cited.
| Modification | Impact on Biological Activity | Reference |
|---|---|---|
| Substitution on the indole ring (e.g., at C5) | Can significantly modulate activity depending on the substituent. | nih.gov |
| Altering substituent position on the indole ring | Can lead to a significant change in biological function. | mdpi.com |
| Lengthening the ethylamine side chain | May decrease the efficiency of interaction with enzymes. | nih.gov |
Computational Approaches in SAR Analysis and Ligand-Target Prediction
Computational methods are increasingly being employed to rationalize the SAR of bioactive compounds and to predict their potential biological targets. These in silico approaches, including molecular docking and pharmacophore modeling, provide valuable insights into the molecular interactions that govern biological activity.
Molecular docking studies can be used to predict the binding mode of N-acyl tryptamines within the active site of a target protein. For instance, in studies of other tryptamine derivatives, docking has been used to understand how these molecules interact with their receptors, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. These computational models can help to explain the observed SAR.
Pharmacophore modeling, on the other hand, aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for biological activity. For N-acyl tryptamines, a pharmacophore model would likely include features such as the indole ring as a hydrophobic and aromatic feature, the amide linkage as a hydrogen bond donor and acceptor, and the long alkyl chain as a hydrophobic element. Such models can be used to virtually screen large compound libraries to identify new molecules with similar biological activity. While specific computational studies on this compound are not widely reported, the principles of these approaches are broadly applicable to this class of compounds.
Advanced Analytical Methodologies in Research
Chromatographic and Spectrometric Techniques for Quantitative Analysis in Biological Systems (e.g., LC-MS, GC/MS)
Quantitative analysis of N-[2-(1H-indol-3-yl)ethyl]docosanamide in biological matrices such as plasma, serum, or tissue is predominantly achieved through the coupling of chromatographic separation with mass spectrometric detection. researchgate.netajprd.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used platform for this purpose due to its high sensitivity and specificity, making it suitable for analyzing complex biological samples. researchgate.netajprd.com
The general workflow begins with sample preparation, a critical step to isolate the analyte from interfering matrix components like proteins and salts. nih.govresearchgate.net Common methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov Given the lipophilic nature of this compound, an LLE using organic solvents like chloroform (B151607) or a toluene-based system is effective. nih.gov
Once extracted, the sample is subjected to chromatographic separation, typically using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The long docosanamide (B136405) carbon chain gives the molecule significant nonpolar character, making it well-suited for retention on C18 columns. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often containing additives like formic acid to improve ionization, is used to separate the analyte from other extracted compounds. nih.gov
Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, most often on a triple quadrupole instrument. nih.gov This technique involves selecting the parent ion (the [M+H]⁺ of this compound), subjecting it to collision-induced dissociation (CID), and monitoring specific, stable fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces chemical noise, enabling accurate quantification even at very low concentrations. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for profiling a range of fatty acid amides. mdpi.com However, the low volatility of this compound necessitates a chemical derivatization step, such as trimethylsilylation, to increase its volatility and thermal stability. nih.gov While robust, GC-MS can be susceptible to matrix effects, where co-extracted compounds interfere with the derivatization or the chromatographic process, potentially suppressing or enhancing the signal. nih.govnih.gov
| Parameter | Description |
|---|---|
| Sample Preparation | Liquid-liquid extraction with a chloroform/methanol mixture or solid-phase extraction (SPE) with a C18 cartridge. |
| Chromatography | Reversed-phase UHPLC with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). |
| Mobile Phase | Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). |
| MRM Transition (Hypothetical) | Parent Ion (Q1): m/z 483.4 [M+H]⁺ → Fragment Ion (Q3): m/z 144.1 (indolylethylamine fragment). |
Untargeted Metabolomic Approaches for Discovery and Profiling of N-Acyltryptamines
Untargeted metabolomics serves as a powerful hypothesis-generating tool for discovering novel lipids and profiling entire chemical families in biological samples. springernature.comnih.gov This approach aims to measure as many metabolites as possible without pre-selecting specific analytes. In the context of N-acyltryptamines, untargeted metabolomics can reveal the presence of previously uncharacterized members of this class, including this compound, and assess how their levels change in response to physiological or pathological conditions. nih.gov
The workflow involves analyzing samples using high-resolution mass spectrometry (HRMS), typically coupled with LC. springernature.com Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide high mass accuracy, which is crucial for assigning correct elemental formulas to detected ions. The resulting complex datasets, which can contain thousands of molecular features, are then processed using specialized software. springernature.comnih.gov This involves peak picking, alignment, and statistical analysis to identify features that are significantly different between experimental groups. nih.gov
A key challenge in untargeted metabolomics is structure elucidation. The identity of a significant feature is typically confirmed by comparing its retention time, accurate mass, and MS/MS fragmentation pattern with that of an authentic chemical standard. nih.gov However, for novel compounds, standards may not be available. In such cases, a "reverse metabolomics" strategy can be employed. This involves chemically synthesizing libraries of related compounds (such as a broad range of N-acyl amides) and acquiring their MS/MS spectra. nih.gov These experimental spectra are then used to search public or private untargeted metabolomics datasets to find matches, thereby identifying the compound and uncovering its biological context simultaneously. nih.gov This approach has been successfully used to discover N-acyl amides in human-derived samples. nih.gov
| Stage | Objective and Methodology |
|---|---|
| 1. Sample Collection & Preparation | Collection of biological samples (e.g., plasma, tissue) followed by a broad extraction method to capture a wide range of metabolites. |
| 2. Data Acquisition | Analysis using LC-HRMS (e.g., LC-Orbitrap) to generate high-resolution mass spectra and MS/MS fragmentation data for thousands of features. springernature.com |
| 3. Data Processing | Use of software for peak detection, deconvolution, alignment across samples, and normalization. |
| 4. Statistical Analysis | Multivariate statistical methods (e.g., PCA, OPLS-DA) to identify molecular features that differ significantly between study groups. nih.gov |
| 5. Compound Identification | Matching significant features against spectral libraries or authentic standards. For novel compounds, structural elucidation is performed using HRMS/MS data and potentially "reverse metabolomics". nih.gov |
Isotopic Labeling Strategies for Metabolic Flux and Biosynthesis Analysis
To move beyond static measurements of concentration and understand the dynamic processes of biosynthesis and turnover, researchers use stable isotope labeling. mdpi.com This technique is the definitive method for tracing the metabolic fate of precursors and determining the rates of metabolic pathways (metabolic flux analysis). nih.govnih.gov
In the context of this compound, a typical experiment would involve introducing a stable isotope-labeled precursor into a cell culture or an in vivo model. nih.gov The precursors would be the building blocks of the molecule: tryptamine (B22526) and docosanoic acid. For example, researchers could use tryptamine labeled with heavy nitrogen (¹⁵N) or docosanoic acid uniformly labeled with heavy carbon (¹³C). mdpi.comnih.gov
As the biological system metabolizes these labeled precursors, the heavy isotopes are incorporated into newly synthesized this compound. mdpi.com At various time points, samples are collected, and the metabolites are extracted and analyzed by mass spectrometry. The mass spectrometer can easily distinguish between the unlabeled (native) molecule and its heavier, isotope-labeled counterpart. nih.gov
By tracking the rate of appearance of the labeled this compound and the rate of disappearance of the unlabeled pool, researchers can calculate synthesis and degradation rates. nih.gov This approach, known as metabolic flux analysis, provides critical insights into how the production and clearance of this lipid mediator are regulated. nih.gov Furthermore, by providing different labeled precursors (e.g., labeled amino acids, glucose), it is possible to definitively confirm the biosynthetic pathways leading to both the tryptamine and the fatty acid portions of the molecule. nih.gov
| Isotope | Labeled Precursor Example | Application for this compound Research |
|---|---|---|
| Deuterium (²H) | ²H-labeled water or fatty acids | Tracing the incorporation of hydrogen, often used for measuring lipid synthesis. mdpi.com |
| Carbon-13 (¹³C) | U-¹³C-Glucose, ¹³C-Docosanoic Acid | Tracing the carbon backbone to elucidate the origin of the fatty acid chain and its potential modifications. mdpi.comnih.gov |
| Nitrogen-15 (¹⁵N) | ¹⁵N-Tryptophan or ¹⁵N-Tryptamine | Tracing the nitrogen atoms to confirm tryptamine as the direct precursor for the headgroup of the molecule. nih.gov |
Emerging Research Frontiers and Prospective Academic Applications
Identification of Novel Molecular Targets and Pathways for Further Elucidation
N-[2-(1H-indol-3-yl)ethyl]docosanamide, a member of the N-acyl tryptamine (B22526) family, is increasingly recognized for its interaction with the expanded endocannabinoid system, or "endocannabinoidome". This complex signaling network comprises a wide array of lipid mediators, their receptors, and metabolic enzymes. Research indicates that N-acyl tryptamines, structurally similar to endogenous signaling molecules, often compete for the same molecular targets. frontiersin.org
One of the key putative molecular targets for N-acyl amides is the orphan G protein-coupled receptor GPR55. While its endogenous ligand is still a subject of debate, certain N-acyl ethanolamides have been shown to act as GPR55 agonists. frontiersin.org Given the structural resemblance, this compound is a candidate for interaction with GPR55, a pathway that warrants further investigation to elucidate its potential role in GPR55 signaling.
Furthermore, the metabolic pathways of this compound are of significant interest. The enzyme Fatty Acid Amide Hydrolase (FAAH) is a primary catabolic enzyme for many endocannabinoid-like molecules. N-acyl serotonins, which are structurally related to N-acyl tryptamines, have demonstrated the ability to inhibit FAAH in vitro. frontiersin.org This raises the possibility that this compound could also act as a modulator of FAAH activity, thereby influencing the levels of other bioactive lipids.
Recent studies have also pointed towards the gut microbiota as a source of N-acyl tryptamines, produced from tryptamine and dietary fatty acids. frontiersin.org This biosynthetic pathway suggests a potential role for this compound in the intricate communication between the gut microbiome and host physiology, possibly through modulation of immune responses or other signaling cascades.
Potential as a Research Tool for Investigating Lipid Signaling Pathways
The unique properties of this compound position it as a valuable tool for the scientific community to probe the complexities of lipid signaling. Its interaction with components of the endocannabinoidome allows researchers to investigate the function and regulation of this system. By studying the effects of this compound on cellular and physiological processes, researchers can gain insights into the roles of specific lipid signaling pathways in health and disease.
The development of research-grade this compound and related compounds is crucial for these investigations. A 2024 study reported a sustainable and efficient method for the synthesis of a variety of N-acyl tryptamines, which is fundamental for providing sufficient quantities of these molecules for biological screening and mechanistic studies. nih.govmdpi.com This accessibility allows for a broader exploration of their biological activities and their mechanisms of action.
Development of Next-Generation Analogues for Mechanistic and Probe-Based Studies
To further dissect the molecular mechanisms of this compound, the design and synthesis of next-generation analogues are paramount. These analogues can be engineered with specific structural modifications to enhance potency, selectivity, or to incorporate reporter groups for probe-based studies.
Structure-activity relationship (SAR) studies are essential in this endeavor. By systematically altering the acyl chain length, saturation, or modifying the tryptamine headgroup, researchers can identify the key structural features required for activity at specific molecular targets. A recent publication detailed the synthesis of various N-acyl tryptamines, providing a platform for such SAR investigations. nih.gov Another study focused on the synthesis of N1-benzyl tryptamine analogues as inhibitors of the SH2-containing inositol (B14025) 5'-phosphatase 1 and 2 (SHIP1/2), demonstrating how modifications to the tryptamine scaffold can yield potent and selective enzyme inhibitors. mdpi.com
Furthermore, the development of probe-based analogues, such as those incorporating fluorescent tags or radioactive isotopes, would be invaluable for visualizing the distribution and target engagement of these molecules in cells and tissues. For instance, radiolabeling tryptamine derivatives with isotopes like Iodine-131 has been successfully used to study their in vivo kinetics and brain uptake. nih.gov Similar strategies could be applied to this compound to create powerful tools for in vivo imaging and target identification. The use of chelating agents like DTPA for radiolabeling with isotopes such as Indium-111 offers a versatile method for creating such probes for SPECT-CT imaging. mdpi.com
Future Directions in Understanding Endogenous Physiological Roles and Addressing Research Gaps
A significant frontier in the study of this compound is the comprehensive characterization of its endogenous roles. The discovery that gut microbiota can synthesize N-acyl tryptamines opens up a new avenue of research into the gut-brain axis and the influence of diet on the production of these signaling molecules. frontiersin.orgnih.gov Future research should aim to quantify the endogenous levels of this compound in various tissues and biofluids and to understand how these levels are regulated by diet and the composition of the gut microbiome.
A major research gap is the definitive identification and characterization of the specific receptors and enzymes that interact with this compound with high affinity and selectivity. While there are promising leads, further studies using techniques such as receptor binding assays and activity-based protein profiling are needed to deorphanize its signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
